5-Benzyl-4-chloropyrimidine-2-ylamine
Description
5-Benzyl-4-chloropyrimidine-2-ylamine is a substituted pyrimidine derivative characterized by a benzyl group at position 5, a chlorine atom at position 4, and an amine (-NH2) group at position 2. Pyrimidines are heterocyclic aromatic compounds widely utilized in medicinal chemistry due to their structural similarity to nucleic acid bases. This compound is hypothesized to serve as a key intermediate in the synthesis of kinase inhibitors or antiviral agents, though specific applications require further experimental validation.
Properties
Molecular Formula |
C11H10ClN3 |
|---|---|
Molecular Weight |
219.67 g/mol |
IUPAC Name |
5-benzyl-4-chloropyrimidin-2-amine |
InChI |
InChI=1S/C11H10ClN3/c12-10-9(7-14-11(13)15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,14,15) |
InChI Key |
QKOJJWMXCCQJKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(N=C2Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
(i) 5-(Benzyloxy)-2,4-dichloropyrimidine (CAS 91183-17-4)
- Substituents : Benzyloxy (-OCH2C6H5) at position 5, chlorine atoms at positions 2 and 4 .
- Molecular Formula : C11H8Cl2N2O.
- Molecular Weight : 255.103 g/mol.
- Reactivity : The benzyloxy group acts as a leaving group, facilitating nucleophilic substitution at position 5. The dichloro configuration allows sequential functionalization at positions 2 and 6.
- Applications : Used in multi-step syntheses of agrochemicals or antiviral compounds due to its versatile substitution sites .
(ii) 5-(Benzyloxy)-4-chloropyrimidine (CAS 91063-23-9)
- Substituents : Benzyloxy at position 5 and chlorine at position 4 .
- Molecular Formula : C11H9ClN2O.
- Molecular Weight : 220.654 g/mol.
- Reactivity : The single chlorine atom at position 4 directs electrophilic substitution, while the benzyloxy group can be deprotected to yield hydroxylated intermediates.
- Applications : A high-purity intermediate in pharmaceutical synthesis, particularly for anticancer agents .
(iii) This compound
- Substituents : Benzyl (-CH2C6H5) at position 5, chlorine at position 4, and amine at position 2.
- Molecular Formula : C11H10ClN3 (theoretical).
- Molecular Weight : ~219.67 g/mol (calculated).
- Reactivity : The amine group enables participation in coupling reactions (e.g., amide bond formation) and enhances nucleophilicity at position 2. The benzyl group stabilizes the ring system against metabolic degradation.
- Applications : Likely employed in targeted drug design, leveraging the amine for bioactive moiety conjugation.
Comparative Data Table
Key Research Findings
- Substituent Impact on Reactivity : The benzyl group in this compound offers greater stability compared to benzyloxy derivatives, which are prone to hydrolysis .
- Biological Activity : Amine-containing pyrimidines often exhibit enhanced binding to biological targets (e.g., ATP-binding pockets in kinases) compared to halogenated analogs.
- Synthetic Flexibility: The dichloro derivative (CAS 91183-17-4) allows sequential functionalization, whereas the mono-chloro derivative (CAS 91063-23-9) is more selective in reactions .
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